molecular formula C8H17N B8189741 (2S,7S)-2,7-Dimethyl-azepane

(2S,7S)-2,7-Dimethyl-azepane

Cat. No.: B8189741
M. Wt: 127.23 g/mol
InChI Key: ZGOFYGXJJVTXIZ-YUMQZZPRSA-N
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Description

(2S,7S)-2,7-Dimethyl-azepane is a chiral azepane derivative characterized by the presence of two methyl groups at the 2 and 7 positions of the azepane ring. Azepanes are seven-membered nitrogen-containing heterocycles, and the specific stereochemistry of this compound makes it an interesting compound for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,7S)-2,7-Dimethyl-azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of a suitable diketone with a primary amine, followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the cyclization process. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: (2S,7S)-2,7-Dimethyl-azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, leading to the formation of various substituted azepanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or platinum oxide as catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated azepane derivatives.

    Substitution: Substituted azepanes with various functional groups.

Scientific Research Applications

(2S,7S)-2,7-Dimethyl-azepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific stereochemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,7S)-2,7-Dimethyl-azepane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    (2R,7R)-2,7-Dimethyl-azepane: The enantiomer of (2S,7S)-2,7-Dimethyl-azepane with different stereochemistry.

    2,7-Dimethyl-azepane: A non-chiral version of the compound without specific stereochemistry.

    2-Methyl-azepane: A related compound with only one methyl group at the 2 position.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of two methyl groups at specific positions also contributes to its distinct properties compared to other azepane derivatives.

Properties

IUPAC Name

(2S,7S)-2,7-dimethylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFYGXJJVTXIZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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